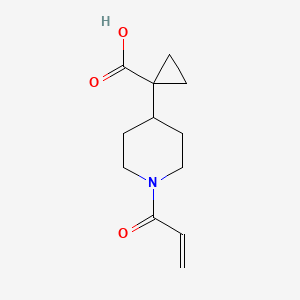
1-(1-Prop-2-enoylpiperidin-4-yl)cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Prop-2-enoylpiperidin-4-yl)cyclopropane-1-carboxylic acid, also known as PPC, is a cyclic amino acid that has been gaining attention in scientific research due to its potential applications in various fields. PPC is a synthetic compound that can be synthesized in the laboratory using specific methods.
科学的研究の応用
Ethylene Precursor in Plants
1-(1-Prop-2-enoylpiperidin-4-yl)cyclopropane-1-carboxylic acid is closely related to 1-aminocyclopropane-1-carboxylic acid (ACC), a key ethylene precursor in higher plants. Research by Hoffman, Yang, and McKeon (1982) identified 1-(malonylamino)cyclopropane-1-carboxylic acid as a major conjugate of ACC in wheat leaves, indicating a significant role in plant physiology (Hoffman, Yang, & McKeon, 1982).
Inhibition of Mycolic Acid Biosynthesis
Hartmann et al. (1994) explored the potential of cyclopropane fatty acids as inhibitors of mycolic acid biosynthesis, a crucial process in mycobacterial cell walls. Their study synthesized related cyclopropane compounds, highlighting the relevance of such structures in antimycobacterial strategies (Hartmann et al., 1994).
Biological Activities of ACC Analogues
Coleman and Hudson (2016) discussed the biological diversity and activities of natural compounds containing the cyclopropane moiety, like ACC and its analogs. These compounds exhibit a range of biological activities, including antimicrobial and antitumoral effects (Coleman & Hudson, 2016).
Development of Chiral Cyclopropane Units
Research by Kazuta, Matsuda, and Shuto (2002) focused on the synthesis of chiral cyclopropane units, demonstrating their utility in constructing biologically active compounds. Their work illustrates the versatility of cyclopropane structures in medicinal chemistry (Kazuta, Matsuda, & Shuto, 2002).
Synthesis of Constrained ACC Derivatives
Szakonyi, Fülöp, Tourwé, and de Kimpe (2002) achieved a remarkable cyclopropanation process to create doubly constrained ACC derivatives. This work highlights the synthetic versatility of cyclopropane structures in creating analogues of biologically significant compounds (Szakonyi et al., 2002).
Creation of Conformationally Restricted Analogues
Another notable application is in the creation of conformationally restricted analogues of histamine, as discussed in the work of Yuji Kazuta, A. Matsuda, and S. Shuto (2002). This research underlines the utility of cyclopropane derivatives in exploring bioactive conformations (Kazuta, Matsuda, & Shuto, 2002).
Synthesis of Novel Heterocyclic Compounds
The synthesis of new heterocyclic derivatives from cyclopropane dicarboxylic acid, incorporating thiadiazole and 1,2,4-triazole moieties, as reported by Sharba et al. (2005), showcases the chemical diversity achievable with cyclopropane-based structures (Sharba et al., 2005).
Applications in Organic Synthesis
Zhu, Xu, and Gong (2016) developed synthetic strategies using donor-acceptor cyclopropanes, demonstrating the broad applicability of cyclopropane derivatives in organic synthesis (Zhu, Xu, & Gong, 2016).
特性
IUPAC Name |
1-(1-prop-2-enoylpiperidin-4-yl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-2-10(14)13-7-3-9(4-8-13)12(5-6-12)11(15)16/h2,9H,1,3-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLIHXBOEFDYOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C2(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

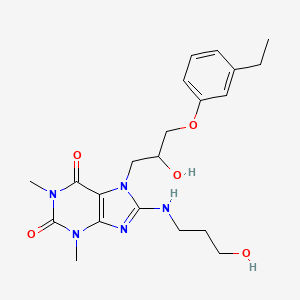
![tert-butyl 3-bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B2452058.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2452059.png)
![Ethyl 2-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-5-ethylthiophene-3-carboxylate](/img/structure/B2452062.png)
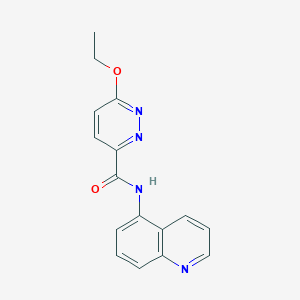
![2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2452068.png)
![[(3S,4R)-1-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B2452071.png)
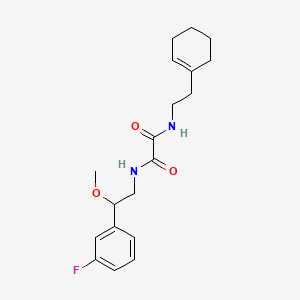
![Diethyl 2-[(4-chloro-2-fluoroanilino)methylene]malonate](/img/structure/B2452074.png)


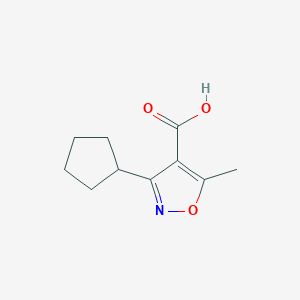
![N-(Oxepan-4-yl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2452078.png)
![5-((3-fluorophenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2452080.png)